![molecular formula C14H10ClFN2O2S2 B2880967 3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-39-3](/img/structure/B2880967.png)
3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a fused benzo-thiadiazine dioxide core. Its structure includes a 7-fluoro substituent on the benzene ring and a 3-((3-chlorobenzyl)thio) group on the thiadiazine ring. These modifications are critical for its physicochemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization. Key steps may include:
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring.
Thiolation: Addition of a thiol group to the benzene ring.
Cyclization: Formation of the thiadiazine ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of thiol groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Employing reducing agents like iron or tin chloride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of amines.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-((3-Chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a class of 1,2,4-thiadiazine 1,1-dioxides with fused aromatic systems. Key structural analogs include:
Key Observations :
- Fluorine vs. Chlorine at C7 : Fluorination at C7 (as in the target compound) may enhance metabolic stability and blood-brain barrier penetration compared to chlorinated analogs like 7-chloro derivatives .
- Thioether vs.
- Unsaturated vs. Saturated Cores : The 4H-benzo[e]thiadiazine core (unsaturated) in the target compound contrasts with dihydro analogs (e.g., 3,4-dihydro derivatives), which often show reduced potency due to conformational rigidity .
2.2.1. AMPA Receptor Modulation
- 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide : Acts as a positive allosteric modulator (PAM) of AMPA receptors, enhancing cognitive function in preclinical models . Its unsaturated core and furan substitution are critical for activity.
- Target Compound : The 7-fluoro substituent may improve CNS penetration, while the (3-chlorobenzyl)thio group could alter binding kinetics compared to methyl/furan analogs.
2.2.2. Anticancer Activity
- 3-Heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides: Derivatives with pyridyl or quinoline substituents inhibit renal and non-small cell lung cancer cell lines (IC50: 10–50 μM) .
- Target Compound: The 7-fluoro group may reduce PI3Kδ inhibition (as seen in other fluorinated thiadiazines ), but the thioether moiety could confer novel anticancer mechanisms.
2.2.3. Potassium Channel Modulation
- 3-(3,3-Dimethyl-2-butylamino)-4H-pyrido[2,3-e]-1,2,4-thiadiazine 1,1-dioxide: Exhibits potent potassium channel-opening activity (EC50: 0.1–1 μM) .
- Target Compound: The absence of an aminoalkyl chain and presence of a thioether group likely shift activity away from potassium channel modulation.
Physicochemical and Pharmacokinetic Properties
Key Insights :
- Fluorine at C7 improves metabolic stability compared to chlorine or hydroxyl groups .
Biological Activity
3-((3-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₀ClFN₂O₂S₂
- Molecular Weight : 356.8 g/mol
Anticancer Activity
Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro studies have shown that related compounds can achieve IC₅₀ values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against breast cancer cells (e.g., MCF-7) and lung cancer cells (A549). For instance, one derivative exhibited an IC₅₀ value of 1.98 µg/mL against A549 cells .
Antimicrobial Activity
Benzothiadiazine derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial efficacy against various bacterial strains.
- Data Table : Antimicrobial Activity of Related Compounds
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 6.25 | E. coli |
Compound B | 12.50 | S. aureus |
Compound C | 3.12 | P. aeruginosa |
This table illustrates that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity, suggesting potential for further development as antimicrobial agents .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of benzothiadiazine derivatives. These compounds act as positive allosteric modulators of AMPA receptors, which are crucial in synaptic transmission and plasticity.
- Research Findings : A study found that a similar compound exhibited nootropic activity without the excitotoxic side effects associated with direct agonists. This suggests that this compound may also possess neuroprotective properties .
Structure-Activity Relationship (SAR)
The biological activity of benzothiadiazine derivatives is influenced by their structural components. Key findings from SAR studies indicate:
- The presence of halogen atoms (such as chlorine) enhances anticancer and antimicrobial activities.
- Substituents on the phenyl ring significantly affect the compound's potency.
For instance, compounds with electron-donating groups at specific positions on the phenyl ring show increased cytotoxicity against cancer cells .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-2-9(6-10)8-21-14-17-12-5-4-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGTSCFCWLKFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.